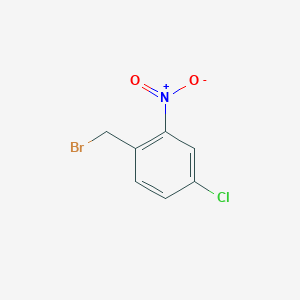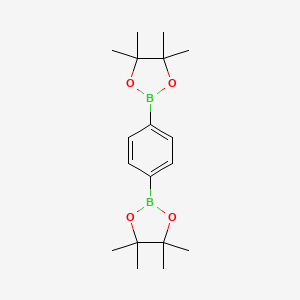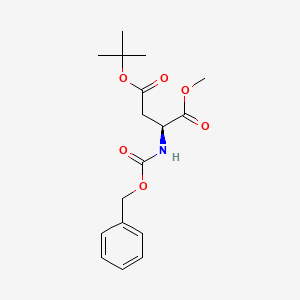![molecular formula C17H14N2 B1278478 Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- CAS No. 89985-88-6](/img/structure/B1278478.png)
Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane derivatives has been explored in various studies. For instance, 1-(aminomethyl)cyclopropanecarboxylic acid, a key building block for β-oligopeptides, is synthesized from cyanoacetate and dibromoethane, with subsequent protection and fragment-coupling steps using N-Boc and C-OMe groups . Another study presents the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile from commercially available 4-nitrobenzaldehyde through a three-step process, with a total yield of 65.25% calculated from malononitrile . These methods demonstrate the versatility and efficiency of synthesizing complex cyclopropane derivatives for various applications.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by unique features that influence their chemical behavior. The β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid exhibit an eight-membered ring with hydrogen bonding between next neighbors, which is a result of the s-cis conformation of the C=O groups on the three-membered rings . This conformation is more stable compared to the cyclohexane analogs and leads to a characteristic secondary-structural motif. The large exocyclic bond angle (120°) in the cyclopropane units is proposed to provide the 'ordering' elements that lead to substituent-induced turn formation .
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions. The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones results in the regioselective ring-opening of 1-aminocyclopropene intermediates to afford 2,4-cyclopentadien-1-ols . The factors influencing the reactivities of these compounds include the basicities of the amino groups and the bulkiness of the substituents. Additionally, the flash photolysis of certain cyclopropane derivatives can generate radicals and cations through ring-opening and dehydrohalogenation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are closely related to their molecular structure. The intramolecular hydrogen bonding in β-oligopeptides is evident from IR spectroscopy and concentration- and temperature-dependent NMR measurements, indicating that the boat-type arrangement of the eight-membered rings with their unusual H-bonding geometry is also present in solution . The stability of the radicals and cations generated from cyclopropane derivatives during photolysis experiments suggests that these compounds have significant potential for further chemical transformations .
Aplicaciones Científicas De Investigación
1. Reactivity and Synthesis of Derivatives
- Cyclopropanecarbonitrile derivatives demonstrate significant reactivity in various chemical reactions. For instance, 1-Amino-2,3-diphenylcyclopropenium ions react with 1,3-diketones to yield cyclopentadienols, a process influenced by amino group basicities and substituent bulkiness (H. Yoshida et al., 1988).
2. Use in Organic Synthesis
- Cyclopropanecarbonitrile derivatives like 2-[(diphenylmethylene)amino] cyclobutenecarboxylates are used in organic synthesis. They serve as stable analogs for oxocyclobutanecarboxylates, undergoing transformations like thermal ring-opening and hydrolysis (L. Wessjohann et al., 1993).
3. Synthesis of Amino Acids
- Cyclopropanecarbonitrile derivatives are precursors in synthesizing 1-aminocyclopropanecarboxylic acids. They react with diazoalkanes or ylides, yielding cyclopropane derivatives used to obtain 1-aminocyclopropanecarboxylic acids through acid hydrolysis (C. Cativiela et al., 1994).
4. Biological Activity
- Certain cyclopropanecarbonitrile derivatives, like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, are designed as conformationally restricted analogues of histamine, demonstrating the cyclopropane ring's ability to restrict conformation in biologically active compounds (Yuji Kazuta et al., 2002).
5. Electrospectrochemical Applications
- Cyclopropanecarbonitrile compounds like 1-(diphenylmethylene)cyclopropabenzene have been studied in electrochemical and spectroelectrochemical contexts, revealing the formation of stable anion and cation radicals (K. Ashley et al., 1987).
Propiedades
IUPAC Name |
1-(benzhydrylideneamino)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c18-13-17(11-12-17)19-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIPVXSRVSVPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449750 | |
| Record name | Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89985-88-6 | |
| Record name | 1-[(Diphenylmethylene)amino]cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89985-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(diphenylmethylene)amino]cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)



